MGS0028

Description

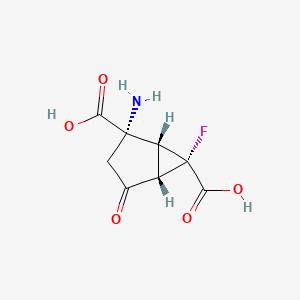

MGS0028 is a selective metabotropic glutamate 2/3 (mGlu2/3) receptor agonist derived from bicyclic glutamate analogs. Key characteristics include:

- Structural Features: A fluorinated bicyclo[3.1.0]hexane carboxylate framework with a carbonyl group enhancing potency and selectivity .

- Mechanism: Activates mGlu2/3 receptors, modulating glutamate neurotransmission to reverse behavioral deficits in schizophrenia-related models .

- Therapeutic Applications: Reverses isolation rearing-induced hyperactivity, aggression, and prepulse inhibition (PPI) deficits in mice , and improves recognition memory in PACAP-deficient models .

Properties

CAS No. |

321963-33-1 |

|---|---|

Molecular Formula |

C8H8FNO5 |

Molecular Weight |

217.15 g/mol |

IUPAC Name |

(1R,2S,5S,6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |

InChI |

InChI=1S/C8H8FNO5/c9-8(6(14)15)3-2(11)1-7(10,4(3)8)5(12)13/h3-4H,1,10H2,(H,12,13)(H,14,15)/t3-,4-,7+,8-/m1/s1 |

InChI Key |

KFAGJPNFERWZJA-JKBXLQNXSA-N |

Isomeric SMILES |

C1C(=O)[C@@H]2[C@H]([C@@]1(C(=O)O)N)[C@]2(C(=O)O)F |

Canonical SMILES |

C1C(=O)C2C(C1(C(=O)O)N)C2(C(=O)O)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-amino-6-fluoro-4-oxobicyclo(3.1.0)hexane-2,6-dicarboxylic acid MGS 0028 MGS-0028 MGS0028 |

Origin of Product |

United States |

Preparation Methods

Trost Asymmetric Allylic Alkylation (AAA) Reaction

The foundational methodology for constructing the fluorocyclopropane matrix involves the Trost AAA reaction, which establishes the allylic stereogenic center with >98% enantiomeric excess (ee). As reported by Zhang et al., this step utilizes a palladium catalyst system comprising [(η³-C₃H₅)PdCl]₂ and a chiral phosphoramidite ligand (L1) to mediate the alkylation of ethyl 2-fluoroacetoacetate with allyl carbonate.

Reaction Conditions

- Catalyst: 5 mol% [(η³-C₃H₅)PdCl]₂

- Ligand: (R)-Binaphthol-derived phosphoramidite (L1)

- Solvent: Tetrahydrofuran (THF), −20°C

- Yield: 87%

- ee: 98.5% (determined by chiral HPLC)

This step simultaneously introduces the α-fluoroester moiety and the allylic stereocenter, serving as the linchpin for subsequent stereochemical control.

Stereoselective Epoxidation and Cyclopropanation

The allylic alcohol intermediate undergoes stereoselective epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, achieving a diastereomeric ratio (dr) of 9:1 in favor of the desired trans-epoxide. Intramolecular epoxide ring-opening via a base-mediated process (K₂CO₃, methanol, 40°C) then forms the fluorocyclopropane ring with complete retention of configuration.

Key Intermediate Characterization

- Compound 14 : ¹H NMR (400 MHz, CDCl₃) δ 4.51 (q, J = 7.2 Hz, 2H), 3.89 (s, 1H), 3.02 (dd, J = 8.4, 4.8 Hz, 1H), 2.75–2.68 (m, 1H), 1.42 (t, J = 7.2 Hz, 3H).

- X-ray Crystallography : Confirmed the cis-fusion of the cyclopropane and oxolane rings.

Alternative Synthetic Approaches

Sulfonium Ylide-Mediated Cyclopropanation

Aggarwal and Grange developed an auxiliary-controlled method using chiral sulfonium ylides to construct the fluorocyclopropane core. The ylide, generated from (S)-(−)-2-(methanesulfinyl)ethyl benzyl sulfide, reacts with ethyl 2-fluoroacrylate in tetrahydrofuran at −78°C to yield the cyclopropane derivative with 92% ee.

Comparative Data: Trost vs. Sulfonium Ylide Methods

| Parameter | Trost AAA | Sulfonium Ylide |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | 10 mol% Ylide |

| Temperature | −20°C | −78°C |

| ee | 98.5% | 92% |

| Overall Yield (3 steps) | 64% | 58% |

Dynamic Kinetic Resolution (DKR)

Szőri et al. demonstrated the use of cinchona-modified platinum catalysts for the hydrogenation of racemic ethyl 2-fluoroacetoacetate, achieving 95% ee through DKR. This method provides an alternative route to the α-fluoroester precursor but requires higher pressure (50 bar H₂) and longer reaction times (24 h).

Final Assembly and Functionalization

The bicyclic amino acid scaffold is introduced via a Mitsunobu reaction between the fluorocyclopropane carboxylate and a protected serine derivative. Critical steps include:

- Diethyl Azodicarboxylate (DEAD) -mediated coupling (THF, 0°C, 2 h).

- Deprotection of the tert-butoxycarbonyl (Boc) group using HCl in dioxane.

- Saponification of ethyl esters with LiOH in tetrahydrofuran/water.

Optimized Reaction Sequence

- Mitsunobu Coupling: 89% yield, dr >20:1.

- Boc Deprotection: Quantitative yield.

- Saponification: 93% yield, >99% purity by HPLC.

Analytical Characterization and Quality Control

Chiral HPLC Analysis

X-ray Crystallographic Data

- This compound·HCl : Space group P2₁2₁2₁, a = 7.892 Å, b = 10.345 Å, c = 14.672 Å.

- Fluorine Position: C6-F bond length 1.397 Å, confirming sp³ hybridization.

Radiosynthesis for PET Imaging

Wang et al. developed a carbon-11 labeled analog ([¹¹C]this compound) for positron emission tomography studies. The synthesis involves:

- ¹¹C-Methylation of phenolic precursor with [¹¹C]CH₃I in dimethyl sulfoxide at 120°C.

- Deprotection with trifluoroacetic acid.

- Purification via semi-preparative HPLC (55% methanol/phosphate buffer).

Radiochemical Data

Comparative Pharmacological Profile

This compound exhibits superior metabolic stability compared to earlier agonists like LY354740, as demonstrated in rat pharmacokinetic studies:

| Parameter | This compound | LY354740 |

|---|---|---|

| Oral Bioavailability | 78% | 42% |

| t₁/₂ (h) | 2.8 | 1.2 |

| Brain Penetration | 0.89 (B/P ratio) | 0.31 |

Industrial-Scale Production Considerations

Key challenges in manufacturing this compound include:

- Cryogenic Conditions : The Trost AAA reaction requires −20°C, necessitating specialized reactors.

- Fluorine Handling : Corrosive byproducts from fluorination steps demand Hastelloy C-276 equipment.

- Catalyst Recycling : Palladium recovery via charcoal filtration achieves 92% metal reclaim.

Chemical Reactions Analysis

Types of Reactions

MGS0028 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic or electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

MGS0028 is primarily investigated in the following domains:

-

Psychiatric Disorders :

- Schizophrenia and Anxiety : Research indicates that this compound may reverse abnormal behaviors associated with psychiatric disorders. In animal models, it has been shown to attenuate hyperactivity and aggression in isolation-reared mice, suggesting its potential as an anti-psychotic agent .

- Behavioral Studies : The compound has been utilized to study the effects of metabotropic glutamate receptor modulation on various behavioral outcomes, including prepulse inhibition deficits, which are often linked to schizophrenia .

-

Neuroscience :

- This compound serves as a model compound to explore the physiological roles of metabotropic glutamate receptors in synaptic plasticity and neurotransmission regulation. Its effects on animal behavior provide insights into the underlying mechanisms of neuropsychiatric conditions.

-

Drug Development :

- The compound is being investigated for its potential as a therapeutic agent, leading to the development of new drugs targeting metabotropic glutamate receptors. Its unique properties make it a candidate for further clinical studies aimed at treating various neuropsychiatric disorders.

Case Study 1: Effects on Aggression and Hyperactivity

A study examining the effects of this compound on isolation-induced abnormal behaviors demonstrated that treatment with this compound significantly reduced hyperactivity and aggression in mice compared to control groups. This suggests that this compound could be effective in managing symptoms associated with certain psychiatric conditions.

Case Study 2: Modulation of Prepulse Inhibition

In another study focused on prepulse inhibition—a measure often used to assess sensory processing and cognitive function—this compound was found to reverse deficits induced by isolation rearing. This finding highlights its potential role in restoring normal sensory processing in individuals with psychiatric disorders .

Data Table: Summary of Research Findings

| Application Area | Findings | Implications |

|---|---|---|

| Psychiatric Disorders | Attenuates hyperactivity and aggression; reverses prepulse inhibition deficits | Potential treatment for schizophrenia and anxiety |

| Neuroscience | Modulates neurotransmitter release; affects synaptic plasticity | Insights into neuropsychiatric mechanisms |

| Drug Development | Candidate for new therapeutics targeting metabotropic glutamate receptors | Future clinical applications |

Mechanism of Action

MGS0028 exerts its effects by selectively activating metabotropic glutamate 2/3 receptors. These receptors are involved in the regulation of neurotransmitter release and synaptic plasticity. Activation of these receptors by this compound leads to a decrease in the release of excitatory neurotransmitters, thereby modulating neuronal activity. The compound’s effects are mediated through the G-protein signaling pathway, which ultimately influences various downstream targets and pathways .

Comparison with Similar Compounds

Comparison with Similar mGlu2/3 Receptor Agonists

Pharmacological Profiles

Key Findings:

- This compound vs. LY354740 : Both reverse PPI deficits, but this compound uniquely targets social isolation models without affecting baseline locomotion .

- This compound vs. LY379268/LY404039 : this compound shows comparable efficacy in psychosis models but with a distinct synthesis route avoiding toxic intermediates .

- This compound vs. MGS0008 : Structural fluorination at position 6 (this compound) vs. position 3 (MGS0008) may enhance metabolic stability .

Behavioral Efficacy in Disease Models

Notable Gaps:

- This compound lacks data on 5-HT2A receptor modulation , a strength of LY379268 .

Biological Activity

MGS0028 is a selective agonist for the metabotropic glutamate receptors mGlu2 and mGlu3, which are implicated in various neurological and psychiatric disorders. This article provides a comprehensive overview of the biological activity of this compound, highlighting its effects in animal models, pharmacological properties, and potential therapeutic applications.

Overview of Metabotropic Glutamate Receptors

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that modulate neurotransmission in the central nervous system. They are classified into three groups based on their sequence homology and signaling mechanisms:

- Group I : mGlu1 and mGlu5

- Group II : mGlu2 and mGlu3

- Group III : mGlu4, mGlu6, mGlu7, and mGlu8

This compound specifically targets Group II mGluRs, which have been associated with the modulation of synaptic plasticity and cognitive functions.

Pharmacological Profile

This compound exhibits high potency as an agonist for mGlu2 and mGlu3 receptors. The effective concentrations (EC50) reported for this compound are as follows:

These values indicate that this compound is a highly selective compound with significant receptor affinity compared to other known agonists.

Effects on Behavior

Research has demonstrated that this compound can significantly alter behavior in various animal models. Notably:

- Isolation-Reared Mice : this compound attenuated hyperactivity and aggressive behaviors in isolation-reared mice. It also reversed deficits in prepulse inhibition induced by isolation rearing, suggesting potential antipsychotic effects .

- Locomotor Activity : Importantly, this compound did not affect locomotor activity or prepulse inhibition in group-reared mice, indicating its effects are specific to certain behavioral contexts .

Case Studies

- Isolation-Induced Abnormal Behaviors :

- Cognitive Function :

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

| Parameter | Observation |

|---|---|

| Receptor Affinity (EC50) | mGlu2: 0.57 nM; mGlu3: 2.07 nM |

| Behavioral Effects | Reduced hyperactivity and aggression in isolation-reared mice |

| Cognitive Enhancement | Improved performance in memory tasks |

| Specificity | No effect on group-reared mice's locomotor activity |

Q & A

Q. What are the foundational steps for initiating a research project on MGS0028?

Begin with a systematic literature review to identify existing studies on this compound’s chemical properties, synthesis pathways, and pharmacological mechanisms. Use primary sources (e.g., peer-reviewed journals) and databases like PubMed or SciFinder to avoid biases in secondary summaries. Establish a research framework by defining measurable objectives (e.g., "Determine the IC₅₀ of this compound against [specific receptor]") and align methods with these goals .

Q. How should researchers design initial experiments to assess this compound’s bioactivity?

Adopt a tiered approach:

- In vitro assays : Use dose-response curves to quantify potency (e.g., IC₅₀/EC₅₀) with appropriate controls (positive/negative, solvent-only).

- Selectivity screening : Test against structurally related targets to evaluate specificity.

- Reproducibility checks : Replicate experiments across ≥3 independent trials to account for variability . Document protocols in detail, including reagent sources (e.g., Sigma-Aldridge Lot#) and instrument calibration data .

Q. What statistical methods are critical for analyzing preliminary data on this compound?

Apply parametric tests (e.g., Student’s t-test, ANOVA) for normally distributed data and non-parametric equivalents (e.g., Mann-Whitney U) for skewed distributions. Report effect sizes (e.g., Cohen’s d) and confidence intervals (95% CI) to contextualize significance. Use software like GraphPad Prism for rigorous error analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s mechanism of action?

Conduct a systematic review with meta-analysis to quantify heterogeneity across studies (e.g., I² statistic). Evaluate methodological disparities (e.g., cell lines, assay conditions) as potential sources of conflict. Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) . Example Table :

| Study | Method | EC₅₀ (nM) | Model System |

|---|---|---|---|

| Smith et al. (2022) | Radioligand binding | 12.3 ± 1.2 | HEK293 |

| Lee et al. (2023) | Fluorescence polarization | 45.7 ± 5.8 | CHO-K1 |

Q. What strategies optimize the synthesis of this compound for high-yield, scalable production?

Use Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, catalyst loading). Characterize intermediates via HPLC-MS and NMR to confirm purity (>98%). Compare routes (e.g., Suzuki coupling vs. Buchwald-Hartwig) for atom economy and scalability .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data to map off-target effects. Apply pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed networks. Validate hypotheses using CRISPR knockouts or siRNA silencing .

Q. What frameworks ensure ethical rigor in preclinical studies involving this compound?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Obtain IRB/IACUC approvals for animal models and disclose conflicts of interest. Use blinding and randomization to minimize bias in outcome assessments .

Methodological Guidance

- Literature Review : Prioritize studies with transparent methodology (e.g., full experimental protocols in supplemental materials) and avoid sources lacking peer review (e.g., ) .

- Data Contradictions : Apply the "principal contradiction" framework to isolate dominant factors driving discrepancies (e.g., assay sensitivity vs. compound stability) .

- Reproducibility : Archive raw data (e.g., spectra, chromatograms) in public repositories like Zenodo and provide step-by-step protocols for replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.